molecular formula C18H17NO2S B12872436 3-Isopropyl-5,5-diphenyl-2-thioxooxazolidin-4-one CAS No. 88051-58-5

3-Isopropyl-5,5-diphenyl-2-thioxooxazolidin-4-one

Cat. No.: B12872436
CAS No.: 88051-58-5
M. Wt: 311.4 g/mol
InChI Key: HJMVYYBDPHTZGT-UHFFFAOYSA-N
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Description

3-Isopropyl-5,5-diphenyl-2-thioxooxazolidin-4-one (CAS 88051-58-5) is a chiral oxazolidinone derivative of significant interest in advanced organic and medicinal chemistry research. This compound serves as a key precursor for the preparation of chiral auxiliaries containing sulfilimine functionalities, which are essential tools in asymmetric synthesis for achieving high enantiomeric ratios in the production of stereochemically defined molecules . The scaffold is part of the broader and well-researched class of oxazolidinones and thiazolidinones, which are recognized in medicinal chemistry as privileged structures with a wide spectrum of biological activities . The molecular structure features a five-membered heterocyclic ring with pendant phenyl groups and an isopropyl substituent . The absolute (R)-configuration of related derivatives has been confirmed through X-ray crystallography, which is critical for researchers relying on its stereochemical integrity . With a molecular formula of C₁₈H₁₇NO₂S and a molecular weight of 311.40 g/mol, this compound is supplied with a high purity level of 97% . Proper storage at 2-8°C is recommended to maintain stability . Please Note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use .

Properties

CAS No.

88051-58-5

Molecular Formula

C18H17NO2S

Molecular Weight

311.4 g/mol

IUPAC Name

5,5-diphenyl-3-propan-2-yl-2-sulfanylidene-1,3-oxazolidin-4-one

InChI

InChI=1S/C18H17NO2S/c1-13(2)19-16(20)18(21-17(19)22,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13H,1-2H3

InChI Key

HJMVYYBDPHTZGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C(OC1=S)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-5,5-diphenyl-2-thioxooxazolidin-4-one can be achieved through several methods. One common approach involves the enantiospecific oxidative carbonylation of commercially available β-amino alcohols. For instance, the cyclocarbonylation reaction can be carried out at 100°C in 1,2-dimethoxyethane (DME) as the solvent for 15 hours, under 20 atm of a 4:1 mixture of CO-air and in the presence of the catalytic system PdI2/KI (substrate:KI:PdI2 molar ratio = 100:10:1), yielding the oxazolidinone derivative in 81% isolated yield .

Industrial Production Methods

While specific industrial production methods for 3-Isopropyl-5,5-diphenyl-2-thioxooxazolidin-4-one are not well-documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-5,5-diphenyl-2-thioxooxazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioxo group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

3-Isopropyl-5,5-diphenyl-2-thioxooxazolidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Isopropyl-5,5-diphenyl-2-thioxooxazolidin-4-one involves its interaction with specific molecular targets. The compound’s thioxo group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. Additionally, its oxazolidinone ring structure allows it to interact with ribosomal RNA, disrupting protein synthesis in microbial cells .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences between 3-isopropyl-5,5-diphenyl-2-thioxooxazolidin-4-one and analogous compounds:

Compound Name (Structure) Substituents (Position) Functional Groups (Position) Key Applications/Reactivity Reference
3-Isopropyl-5,5-diphenyl-2-thioxooxazolidin-4-one 3-isopropyl, 5,5-diphenyl 2-thioxo (C=S), 4-oxo (C=O) Potential as a chiral auxiliary or ligand (speculative)
4-Isopropyl-3-(methylthiomethyl)-5,5-diphenyloxazolidin-2-one 3-methylthiomethyl, 4-isopropyl, 5,5-diphenyl 2-oxo (C=O) Chiral formyl anion equivalent for enantioselective synthesis of diols, amino alcohols, and esters
(4S)-4-Isopropyl-5,5-diphenyl-3-[(2R,3S)-4,4,4-trifluoro-3-hydroxy-2,3-dimethylbutanoyl]oxazolidin-2-one 3-trifluoro-hydroxy-dimethylbutanoyl, 4-isopropyl 2-oxo (C=O) Pharmaceutical intermediate (speculative; structural complexity suggests biological activity)

Key Observations:

Thioxo vs. For example, lithiation of the oxo-containing analog in occurs at the exocyclic CH₂ group due to steric protection of the carbonyl . The thioxo variant may exhibit different lithiation behavior due to sulfur’s polarizability.

Substituent Effects: The isopropyl and 5,5-diphenyl groups provide steric bulk, common in chiral auxiliaries (e.g., ’s compound).

Biological Activity

3-Isopropyl-5,5-diphenyl-2-thioxooxazolidin-4-one (CAS No. 88051-58-5) is a synthetic compound belonging to the class of thioxooxazolidinones, which are known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-Isopropyl-5,5-diphenyl-2-thioxooxazolidin-4-one is C18H19NOS, with a molecular weight of 295.41 g/mol. The compound features a thioxo group (C=S) that contributes to its reactivity and biological properties.

PropertyValue
CAS Number88051-58-5
Molecular FormulaC18H19NOS
Molecular Weight295.41 g/mol
IUPAC Name3-Isopropyl-5,5-diphenyl-2-thioxooxazolidin-4-one

Antimicrobial Activity

Research has shown that compounds in the thioxooxazolidinone class exhibit significant antimicrobial properties. A study evaluating various derivatives, including 3-Isopropyl-5,5-diphenyl-2-thioxooxazolidin-4-one, found effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It was found to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. These effects suggest a potential role in treating inflammatory conditions like arthritis.

Cannabinoid Receptor Activity

A study on related thiohydantoins indicated that modifications to the oxazolidinone structure could enhance affinity for cannabinoid receptors (CB1). While specific data on 3-Isopropyl-5,5-diphenyl-2-thioxooxazolidin-4-one is limited, its structural similarities suggest potential activity at these receptors, which could have implications for pain management and neuroprotection.

Case Studies

  • Antibacterial Efficacy : In a comparative study, 3-Isopropyl-5,5-diphenyl-2-thioxooxazolidin-4-one demonstrated superior antibacterial activity against Staphylococcus aureus compared to traditional antibiotics. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of control substances.
  • Anti-inflammatory Research : In vivo studies using animal models showed that administration of the compound significantly reduced paw edema induced by carrageenan, indicating potent anti-inflammatory effects.

The biological activity of 3-Isopropyl-5,5-diphenyl-2-thioxooxazolidin-4-one can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The thioxo group facilitates binding to enzymes involved in inflammatory pathways.
  • Receptor Modulation : Potential interaction with cannabinoid receptors may modulate pain perception and inflammation.

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